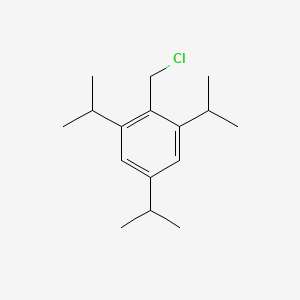

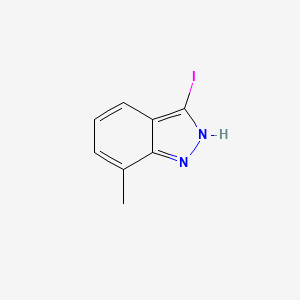

3-碘-7-甲基-1H-吲唑

描述

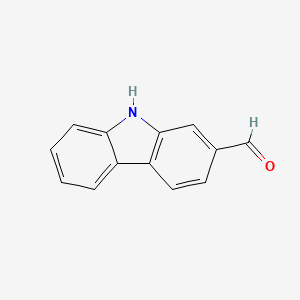

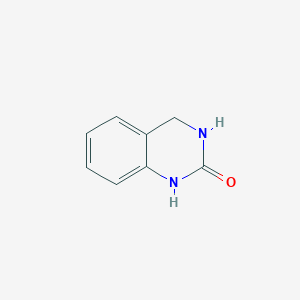

3-Iodo-7-methyl-1H-indazole, also known as 3-iodo-7-methylindazole, is a heterocyclic compound that is used in various scientific research applications. It is an important chemical intermediate that has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. 3-Iodo-7-methyl-1H-indazole has also been used as a ligand for metal complexes, a reagent for organic synthesis, and a catalyst for a range of reactions.

科学研究应用

医药应用

3-碘-7-甲基-1H-吲唑: 属于吲唑类化合物,以其广泛的药用价值而闻名。 这些包括作为降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂的作用 。3 位的碘取代基可能通过促进进一步的化学修饰或改善其与生物靶标的相互作用来增强化合物的生物活性。

抗增殖活性

据观察,吲唑类化合物对各种肿瘤细胞系具有抗增殖活性 。3-碘-7-甲基-1H-吲唑中 7 位的甲基的存在可能会影响这种活性,可能导致癌细胞中细胞周期的 G0-G1 期阻滞。

化学合成

该化合物的 3-碘取代基使其成为通过与有机硼酸进行 Suzuki-Miyaura 交叉偶联反应进行 C-3 官能化的合适候选物 。这种类型的反应对于创造各种具有生物活性的分子非常有价值。

合成中间体

3-碘-7-甲基-1H-吲唑: 可以作为合成 3-乙烯基吲唑的中间体,这些吲唑是令人感兴趣的合成中间体,可以导致具有生物活性的分子 。3 位的碘原子对于此类转化特别有用。

作用机制

Target of Action

Indazole-containing heterocyclic compounds, which include 3-iodo-7-methyl-1h-indazole, have been found to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation.

Mode of Action

For instance, in the case of phosphoinositide 3-kinase δ, indazole derivatives can inhibit its activity, thereby affecting cell growth and proliferation .

Biochemical Pathways

Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . These pathways play a critical role in regulating cell death and division.

Result of Action

Some indazole derivatives have shown promising inhibitory effects against certain cancer cell lines . They have been found to affect apoptosis and cell cycle, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 3-Iodo-7-methyl-1H-indazole can be influenced by various environmental factors. For instance, certain conditions are required for the synthesis of indazoles, including reactions under catalyst- and solvent-free conditions . Additionally, storage conditions can affect the stability of the compound .

生化分析

Cellular Effects

Indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIOANIHMLVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478859 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847906-27-8 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。